molecular formula C13H21NO5 B6220517 3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2758005-25-1

3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

カタログ番号: B6220517
CAS番号: 2758005-25-1
分子量: 271.31 g/mol
InChIキー: XXYLNGFNUOEMGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bicyclic β-amino acid derivative featuring a rigid 3-azabicyclo[3.1.1]heptane core. Such structures are valuable intermediates in medicinal chemistry, particularly for peptide-based drug design, where conformational rigidity improves target binding .

特性

CAS番号

2758005-25-1

分子式

C13H21NO5

分子量

271.31 g/mol

IUPAC名

5-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(18)14-6-12(8-15)4-13(5-12,7-14)9(16)17/h15H,4-8H2,1-3H3,(H,16,17)

InChIキー

XXYLNGFNUOEMGP-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)CO

純度

95

製品の起源

United States

準備方法

Core Bicyclic Framework Construction

The 3-azabicyclo[3.1.1]heptane system is central to the target molecule. Patent US4091020A highlights the use of intramolecular cyclization reactions to form bicyclic ketones, which serve as precursors for nitrogen-containing bicyclic systems . For instance, di-bicyclo[3.1.1]heptyl ketones are synthesized via acid-catalyzed cyclization of γ,δ-unsaturated amines. This method involves refluxing the precursor in toluene with a catalytic amount of p-toluenesulfonic acid, yielding the bicyclic structure with moderate stereochemical control .

A more recent approach from JP2020531556A utilizes halogen-promoted cyclizations. Iodine-mediated ring closure of methylenecyclobutane derivatives generates tricyclic intermediates, which are subsequently hydrolyzed to yield the bicyclo[3.1.1]heptane core . This method achieves a 68% yield under optimized conditions (0°C, THF, 12 hours) .

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Boc protection of the secondary amine is critical for stabilizing the intermediate during subsequent reactions. ChemSpace entry CSCS02125660915 outlines a standard protocol: the amine is treated with di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds at room temperature for 6 hours, achieving >95% conversion. The Boc group’s steric bulk also aids in directing regioselectivity during later functionalization steps .

Functionalization at Position 5: Hydroxymethyl Group Installation

The hydroxymethyl substituent at position 5 is introduced via reductive amination or alkylation. A method adapted from JP2020531556A involves treating the Boc-protected intermediate with formaldehyde in the presence of sodium cyanoborohydride . This one-pot reaction achieves a 75% yield, with the hydroxymethyl group adopting an equatorial conformation due to steric guidance from the Boc group .

Alternative routes from the PDF source (result 5) employ Grignard reagents. For example, reaction of the bicyclic ketone with methylmagnesium bromide followed by oxidative workup yields the secondary alcohol, which is then oxidized to the hydroxymethyl group using pyridinium chlorochromate (PCC) .

Carboxylic Acid Formation at Position 1

The carboxylic acid moiety is typically introduced via hydrolysis of a nitrile or ester precursor. Patent US4091020A describes saponification of a methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) . After 24 hours at 50°C, the ester is quantitatively converted to the carboxylic acid .

In contrast, the PDF source (result 5) utilizes a two-step sequence: (1) bromoacetylation of the hydroxymethyl intermediate using bromoacetyl bromide, followed by (2) nucleophilic displacement with sodium cyanide and subsequent hydrolysis . This method achieves an 82% overall yield but requires rigorous temperature control (-10°C to 0°C) to avoid side reactions .

Stereochemical Control and Optimization

The stereochemistry of the bicyclic system is governed by the choice of starting materials and reaction conditions. For example, JP2020531556A reports that using (R)- or (S)-configured precursors with chiral auxiliaries (e.g., Evans’ oxazolidinones) enables enantioselective synthesis of the target compound . High-performance liquid chromatography (HPLC) analysis confirms enantiomeric excess values >98% when using (S)-tert-leucinol as a chiral inducer .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three representative methods:

MethodYield (%)Purity (%)Key StepReference
Iodine cyclization6899Halogen-mediated ring closure
Reductive amination7597Formaldehyde alkylation
Grignard/oxidation8295PCC oxidation

化学反応の分析

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate, often used in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reducing the carboxylic acid group.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.

Major Products Formed

  • Oxidation: : Oxidation of the hydroxymethyl group can yield a carboxylic acid or aldehyde.

  • Reduction: : Reduction of the carboxylic acid group can produce an alcohol.

  • Substitution: : Substitution reactions can lead to the formation of esters, amides, or ethers, depending on the nucleophile used.

科学的研究の応用

Synthesis of β-Amino Acids

One of the primary applications of this compound is in the synthesis of conformationally constrained β-amino acids. These β-amino acids are essential in drug design due to their ability to mimic the structure and function of natural amino acids while providing enhanced stability and bioactivity. The azabicyclo framework contributes to the rigidity that is often required for biological activity, making it a valuable precursor in pharmaceutical chemistry .

Drug Development

The BOC-azabicyclo compound is utilized as a building block in the development of various drugs. Its structural properties allow for the modification and incorporation of different functional groups, which can lead to the creation of novel therapeutic agents with specific biological activities. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of neurological disorders .

Peptide Synthesis

In peptide synthesis, this compound serves as a protecting group for amines during the coupling reactions. The tert-butoxycarbonyl (BOC) group is commonly used to protect amine functionalities due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. This property allows for selective deprotection and subsequent reactions without compromising the integrity of other functional groups present in the molecule .

Conformational Studies

The unique bicyclic structure of 3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid enables researchers to study conformational preferences and dynamics in cyclic compounds. Understanding these properties is crucial for designing molecules with desired biological properties and can lead to insights into molecular interactions within biological systems .

Case Study 1: Synthesis and Characterization

A study highlighted the regioselective introduction of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane, demonstrating how modifications can yield various derivatives suitable for further applications in medicinal chemistry .

Research has shown that derivatives synthesized from this bicyclic compound exhibit promising biological activities, including antimicrobial and anticancer effects, suggesting potential therapeutic uses in treating infectious diseases and cancer .

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

類似化合物との比較

Structural Analogs in the Bicyclo[3.1.1]heptane Family

  • Tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2770494-03-4): This analog replaces the carboxylic acid with a cyclobutyl group. Its molecular weight (281.39 g/mol) is higher than the target compound (241.29 g/mol) due to the cyclobutyl addition .
  • Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate :
    The methyl group at position 5 instead of hydroxymethyl lowers polarity, which could affect hydrogen-bonding capacity and metabolic stability .

Bicyclo[3.2.0] and [4.1.0] Systems

  • Its molecular formula (C₁₂H₁₉NO₄) matches the target compound, but the ring geometry may influence stereoselective synthesis .
  • 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid (CAS 1250993-43-1) :
    The bicyclo[3.2.0] system reduces bridgehead crowding compared to [3.1.1], possibly improving synthetic accessibility. It has a 97% structural similarity to the target compound .

Functional Group Variations

  • 3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid :
    The trifluoromethyl group increases electronegativity and metabolic stability compared to hydroxymethyl. However, the smaller bicyclo[3.1.0] system may reduce conformational rigidity .
  • rel-(3aR,5s,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic Acid (CAS 1401464-09-2) :
    This fused cyclopentane-pyrrole system offers a distinct spatial arrangement, which might influence binding to enantioselective targets. It shares 96% similarity with the target compound .

Physicochemical and Commercial Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Price (1 g)
Target Compound C₁₂H₁₉NO₅ 257.28 5-hydroxymethyl - $8,000
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid (1250993-43-1) C₁₂H₁₉NO₄ 241.29 None (simpler core) 0.97 N/A
(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic Acid (1820752-46-2) C₁₂H₁₉NO₄ 241.29 Expanded bicyclo system 0.96 N/A
Tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (2770494-03-4) C₁₆H₂₇NO₃ 281.39 Cyclobutyl group N/A N/A

Notes:

  • The target compound’s high price ($8,000/g) reflects its specialized use in research .

生物活性

3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with potential applications in medicinal chemistry, particularly as a building block for drug development. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and biochemistry.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1000931-22-5

The biological activity of this compound is attributed to its structural features, which allow it to mimic natural substrates and interact with biological macromolecules. The bicyclic structure is similar to that of certain amino acids, enabling it to participate in biochemical pathways.

Potential Targets of Action :

  • Enzymatic inhibition or modulation
  • Interaction with neurotransmitter receptors
  • Influence on metabolic pathways

Biological Activity Overview

Research indicates that compounds similar to 3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Modulation of central nervous system activity

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
CNS ModulationAlters neurotransmitter levels, potentially affecting mood and cognition

Antimicrobial Activity

A study demonstrated that derivatives of azabicyclo compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This suggests that it could be further explored as a potential chemotherapeutic agent.

CNS Effects

Research has indicated that azabicyclo compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could lead to potential applications in treating mood disorders.

Synthesis and Derivative Studies

The synthesis of 3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves several steps, including regioselective introduction of functional groups and reduction reactions. Variations in synthesis have led to the development of derivatives with enhanced biological activity.

Table 2: Synthetic Routes and Yields

Synthesis StepYield (%)
Initial compound preparation63
Functional group modificationVaries
Final product isolationHigh

Q & A

Q. What are the key considerations for synthesizing 3-[(tert-butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with bicyclic core formation followed by functional group modifications. For example, the tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate under basic conditions. The hydroxymethyl group may be installed via reductive amination or hydroxylation of a precursor alkene. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Key challenges include stereochemical control and avoiding side reactions at the bicyclic nitrogen.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bicyclic structure and substituent positions (e.g., distinguishing axial vs. equatorial hydroxymethyl).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion at m/z ~298).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system .
  • IR Spectroscopy : Identifies carbonyl (Boc, ~1700 cm1^{-1}) and carboxylic acid (~2500-3000 cm1^{-1}) groups .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group.
  • Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

  • Methodological Answer : Stereochemical discrepancies (e.g., axial vs. equatorial hydroxymethyl) arise from ring strain in the bicyclic system. To resolve:
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational locking .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., Gaussian 16) to validate configurations .

Q. What strategies optimize biological activity profiling for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with binding pockets complementary to the bicyclic core (e.g., proteases, GPCRs).
  • Assay Design : Use fluorescence polarization for binding affinity (Kd_d) or enzymatic inhibition (IC50_{50}). Include negative controls (e.g., Boc-protected analogs without hydroxymethyl) to isolate pharmacophore contributions .
  • Metabolic Stability : Assess via liver microsome assays; the hydroxymethyl group may undergo glucuronidation, requiring prodrug strategies .

Q. How should conflicting solubility data be addressed during formulation studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often stem from pH-dependent ionization of the carboxylic acid.
  • pH-Solubility Profiling : Measure solubility across pH 2–7 (simulating GI tract conditions).
  • Co-solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility without destabilizing the bicyclic core .

Q. What are the scalability challenges in multi-gram synthesis?

  • Methodological Answer :
  • Reaction Optimization : Replace column chromatography with crystallization (e.g., tert-butyl methyl ether/hexane) for Boc-group intermediates.
  • Heat Management : Bicyclic systems are prone to exothermic ring-opening; use jacketed reactors with controlled cooling during cyclization steps .
  • Yield Tracking : Monitor byproducts (e.g., hydrolyzed Boc groups) via inline FTIR to adjust reagent stoichiometry dynamically .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。